Chlordane

Description

Properties

IUPAC Name |

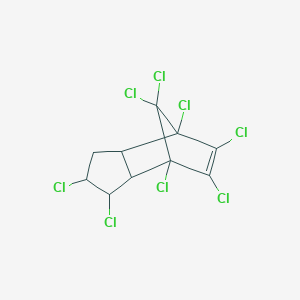

1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWJNBZANLAXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl8 | |

| Record name | CHLORDANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORDANE (TECHNICAL PRODUCT) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020267 | |

| Record name | Chlordane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

It is a solid when pure, however, it is often formulated as a solution in organic solvents which may be flammable. Generally denser than water and insoluble in water. Vapors heavier than air. Toxic by inhalation, ingestion, or skin absorption. Formerly used as a pesticide but it has been banned in the US since 1988., Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide]; [NIOSH], Solid; [Cerilliant MSDS], White odorless crystals; [Sigma-Aldrich MSDS], TECHNICAL-GRADE PRODUCT: LIGHT YELLOW-TO-AMBER VISCOUS LIQUID., Amber-colored, viscous liquid with a pungent, chlorine-like odor., Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide] | |

| Record name | CHLORDANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Chlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Chlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORDANE (TECHNICAL PRODUCT) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORDANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/422 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlordane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0112.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

347 °F at 2 mmHg (EPA, 1998), 175 °C @ 1 mm Hg, at 0.27kPa: 175 °C, decomposes, Decomposes | |

| Record name | CHLORDANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORDANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDANE (TECHNICAL PRODUCT) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORDANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/422 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlordane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0112.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Solution: 225 °F (open cup), 132 °F (closed cup) | |

| Record name | CHLORDANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.0001 % (NIOSH, 2023), Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene, In water, 0.056 mg/L @ 25 °C, Solubility in water: none, 0.0001% | |

| Record name | CHLORDANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORDANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDANE (TECHNICAL PRODUCT) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlordane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0112.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.56 to 1.57 at 77 °F (EPA, 1998), 1.59-1.63 @ 25 °C, Relative density (water = 1): 1.59 - 1.63, 1.56, (77 °F): 1.6 | |

| Record name | CHLORDANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORDANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDANE (TECHNICAL PRODUCT) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORDANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/422 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlordane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0112.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 14: (air= 1 at boiling point of chlordane), 14 | |

| Record name | CHLORDANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORDANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/422 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1e-05 mmHg at 77 °F (EPA, 1998), 0.00001 [mmHg], 0.000036 [mmHg], 0.0000503 [mmHg], 9.75X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.0013, 0.00001 mmHg | |

| Record name | CHLORDANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Chlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Chlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORDANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDANE (TECHNICAL PRODUCT) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORDANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/422 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlordane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0112.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. | |

| Record name | CHLORDANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous, amber-colored liquid, Colorless, viscous liquid, White crystals | |

CAS No. |

57-74-9(mixedisomers); 5103-71-9(alphaisomer); 5103-74-2(gammaisomer); 12789-03-6(mixedisomers), 57-74-9, 33442-85-2, 5103-74-2, 5103-71-9, 12789-03-6 | |

| Record name | CHLORDANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Photochlordane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033442852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chlordane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlordane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlordane , pur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2β,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2α,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlordane, technical | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDANE (TECHNICAL PRODUCT) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORDANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/422 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

223-225 °F (cis); 219-221 °F (trans) (NTP, 1992), Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer, 217-228 °F | |

| Record name | CHLORDANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORDANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/422 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlordane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0112.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Isomers of Chlordane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordane is a synthetic organochlorine insecticide that was widely used in agriculture and for termite control from 1948 until its ban in the United States in 1988 due to concerns about its persistence in the environment and potential harm to human health.[1][2] Technical grade this compound is not a single chemical entity but a complex mixture of over 140 related compounds.[3][4] This guide provides a detailed examination of the chemical structure of this compound, its principal isomers, and related compounds. It also presents key physicochemical data in a comparative format and outlines typical experimental protocols for its analysis.

Chemical Structure and Principal Isomers

This compound is a cyclodiene insecticide, characterized by a chlorinated cyclic structure.[1] The systematic IUPAC name for this compound is 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane.[1] Its chemical formula is C₁₀H₆Cl₈, and it has a molar mass of approximately 409.76 g/mol .[1]

The most significant components of technical this compound are its stereoisomers, primarily cis-chlordane (B41515) (also known as α-chlordane) and trans-chlordane (B41516) (also known as γ-chlordane or sometimes β-chlordane).[1][3] These two isomers typically constitute 60-85% of technical this compound, with the exact ratio depending on the manufacturing process.[3][4]

Other notable components of technical this compound include heptachlor, trans-nonachlor, and cis-nonachlor.[1][3]

Below is a diagram illustrating the core chemical structure and its primary isomers.

Physicochemical Properties

The physicochemical properties of this compound can vary depending on whether one is analyzing the pure isomers or the technical mixture. The technical product is often described as a viscous, amber-colored liquid, while the pure isomers are white solids.[1][2] A summary of key quantitative data is presented in the table below for easy comparison.

| Property | cis-Chlordane (α-Chlordane) | trans-Chlordane (γ-Chlordane) | Technical this compound |

| Molecular Formula | C₁₀H₆Cl₈ | C₁₀H₆Cl₈ | C₁₀H₆Cl₈ (major components) |

| Molar Mass ( g/mol ) | 409.78 | 409.78 | ~409.78 |

| CAS Number | 5103-71-9[1][3] | 5103-74-2[1][3] | 57-74-9[1] |

| Melting Point (°C) | 106-107[5] | 104-105[5] | 102–106[1] |

| Boiling Point (°C) | Decomposes[1] | Decomposes[1] | 175 at 1 mmHg[5] |

| Water Solubility | 0.0001% (20°C)[1] | 0.0001% (20°C)[1] | Practically insoluble (0.1 mg/L at 25°C)[5] |

| Density (g/cm³) | Not readily available | Not readily available | 1.59[1] |

| Appearance | White solid[1] | White solid[1] | Viscous, amber-colored liquid[2] |

Experimental Protocols for this compound Analysis

The analysis of this compound in environmental and biological samples typically involves extraction, cleanup, and instrumental analysis. The method of choice for both qualitative and quantitative estimation is gas chromatography with an electron-capture detector (GC-ECD).[5] Confirmation of results is often performed using gas chromatography-mass spectrometry (GC-MS).[5]

Sample Preparation and Extraction

A common procedure for extracting this compound from solid matrices like soil or sediment is Soxhlet extraction.[6][7]

-

Sample Preparation: A soil or sediment sample is first centrifuged to remove excess water.[6]

-

Extraction: A 25-gram equivalent dry weight of the sample is extracted overnight with a solvent mixture, typically dichloromethane (B109758) and methanol.[6]

-

Concentration: The resulting extract is then concentrated.[6]

Cleanup

The crude extract often contains interfering substances that need to be removed before instrumental analysis. Gel-permeation chromatography (GPC) is a frequently used cleanup technique.[5][6]

-

GPC: The concentrated extract is injected onto a GPC column (e.g., polystyrene-divinylbenzene) to separate the this compound isomers from larger molecules and other interferences like sulfur.[6]

-

Fraction Collection: The fraction containing the this compound isomers is collected for further processing.[6]

-

Adsorption Chromatography: For further cleanup, adsorption chromatography using materials like alumina (B75360) or silica (B1680970) gel may be employed to separate the organochlorine pesticides into different fractions and remove co-eluting compounds.[6][7]

Instrumental Analysis

The final step is the analysis of the cleaned-up extract using gas chromatography.

-

GC-ECD Analysis: The sample is injected into a gas chromatograph equipped with a capillary column and an electron-capture detector, which is highly sensitive to halogenated compounds like this compound.[5][6]

-

Confirmation: For unambiguous identification, especially in complex matrices, confirmation is performed using GC-MS, which provides mass spectral data for the separated components.[5]

The following diagram illustrates a typical workflow for the analysis of this compound in soil samples.

Conclusion

This compound is a complex mixture of chlorinated hydrocarbons, with its biological activity and environmental fate being largely determined by the properties of its primary isomers, cis- and trans-chlordane. A thorough understanding of its chemical structure and the appropriate analytical methodologies is crucial for researchers in environmental science, toxicology, and drug development who may encounter this legacy pesticide. The data and protocols presented in this guide offer a foundational resource for such technical endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nemi.gov [nemi.gov]

- 7. pubs.usgs.gov [pubs.usgs.gov]

Technical Grade Chlordane: A Deep Dive into its Composition and Impurities

For Researchers, Scientists, and Drug Development Professionals

Technical grade chlordane, a broad-spectrum cyclodiene insecticide, is not a single chemical entity but a complex mixture of at least 147 distinct compounds.[1][2] Its manufacturing process results in a blend of this compound isomers and a variety of related chlorinated hydrocarbons, some of which contribute significantly to its biological activity and environmental persistence. This technical guide provides a detailed overview of the composition of technical grade this compound, its major isomers, and associated impurities, along with the analytical methodologies used for their characterization.

Core Composition of Technical Grade this compound

The primary active ingredients in technical grade this compound are the stereoisomers cis-chlordane (B41515) (also known as α-chlordane) and trans-chlordane (B41516) (also known as γ-chlordane). These two isomers alone account for 60% to 85% of the mixture's total weight.[1][3] The exact ratio of these isomers can vary depending on the specific manufacturing process employed.[1]

Beyond the principal isomers, technical grade this compound contains a host of other structurally related compounds. These include other this compound isomers, heptachlor, and various nonachlor isomers. The presence and concentration of these additional components contribute to the overall toxicological and environmental profile of the technical mixture.

Quantitative Composition

The following table summarizes the typical composition of technical grade this compound, highlighting the major components and significant impurities. It is important to note that the percentages can fluctuate between different production batches.

| Component | Isomer/Compound Name | Typical Percentage (%) |

| Major Components | ||

| cis-Chlordane (α-Chlordane) | Part of the 60-85% total this compound isomers | |

| trans-Chlordane (γ-Chlordane) | Part of the 60-85% total this compound isomers | |

| Significant Impurities & Byproducts | ||

| Heptachlor | Present, but specific percentage varies | |

| trans-Nonachlor | Present, but specific percentage varies | |

| cis-Nonachlor | Present, but specific percentage varies | |

| Chlordene Isomers (α, β, γ) | Present, but specific percentage varies | |

| Other Chlorinated Hydrocarbons | Comprising the remainder of the mixture |

Note: The exact percentages of impurities can vary. Technical grade heptachlor, a related insecticide, contains approximately 20-22% γ-chlordane and 4-8% γ-nonachlor.[4][5]

Experimental Protocols for Compositional Analysis

The analysis of technical grade this compound and its presence in environmental or biological matrices is primarily accomplished through chromatographic techniques, most notably gas chromatography (GC) coupled with sensitive detectors.

Sample Preparation: QuEChERS Method

A widely used and effective method for extracting this compound and other organochlorine pesticides from complex matrices like soil, food, or biological tissues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

-

Homogenization: A representative sample (e.g., 10-15 g of soil or tissue) is homogenized.

-

Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of water and acetonitrile (B52724). The tube is shaken vigorously to ensure thorough mixing.

-

Salting Out: A salt mixture, typically containing magnesium sulfate (B86663) and sodium acetate, is added to the tube. This induces liquid-liquid partitioning, separating the acetonitrile layer (containing the pesticides) from the aqueous layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components like lipids and pigments.

-

Centrifugation and Collection: The tube is centrifuged, and the cleaned supernatant is collected for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of the components of technical this compound.

-

Gas Chromatograph (GC):

-

Injection: A small volume of the prepared sample extract is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Different compounds in the mixture travel through the column at different rates based on their volatility and interaction with the stationary phase, leading to their separation.

-

-

Mass Spectrometer (MS):

-

Ionization: As the separated compounds exit the GC column, they enter the MS ion source. Here, they are bombarded with electrons, causing them to lose an electron and form positively charged ions (molecular ions). These ions can also fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum for each compound.

-

-

Data Analysis: The retention time (the time it takes for a compound to travel through the GC column) and the mass spectrum are used to identify and quantify the individual components of the this compound mixture by comparing them to known standards.

Visualizations

Compositional Hierarchy of Technical Grade this compound

Caption: Hierarchical breakdown of technical grade this compound composition.

Experimental Workflow for this compound Analysis

References

Chlordane Pesticides: A Technical Review of Historical Applications and Toxicological Impact

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Chlordane, a synthetic organochlorine pesticide, was widely used in agriculture and for residential pest control for over four decades before its ban in most countries due to its significant environmental persistence and adverse health effects. This technical guide provides a comprehensive overview of the historical applications of this compound, detailing its synthesis, formulations, and extensive use as a termiticide and broad-spectrum insecticide. The document further explores the toxicological impact of this compound, with a focus on its mechanism of action as a non-competitive antagonist of the γ-aminobutyric acid (GABA)A receptor. Detailed experimental protocols for the synthesis of this compound, a representative acute oral toxicity study in rats, and a method for the analysis of this compound residues in soil are provided. Quantitative data on this compound's historical usage and environmental persistence are summarized in tabular format for clear comparison. Finally, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts presented.

Introduction

First introduced in the mid-1940s, this compound quickly became a cornerstone of pest management strategies globally[1]. Its efficacy against a wide range of insects, particularly termites, led to its extensive application in both agricultural and urban settings[2][3]. Technical grade this compound is not a single chemical entity but a complex mixture of this compound isomers, related cyclodiene compounds, and by-products of its synthesis[2]. The most prominent of these are cis-chlordane (B41515) (alpha-chlordane) and trans-chlordane (B41516) (gamma-chlordane)[4].

Concerns over the environmental bioaccumulation and potential long-term health risks of this compound began to emerge in the 1970s. Its high lipophilicity and resistance to degradation led to its classification as a persistent organic pollutant (POP)[4][5]. The United States Environmental Protection Agency (EPA) began restricting the use of this compound in the late 1970s, culminating in a complete ban on its use for termite control in 1988[4][6][7]. This guide aims to provide a detailed technical resource on the historical uses, chemical properties, and toxicological profile of this compound for researchers and professionals in related scientific fields.

Historical Uses and Applications

This compound's primary applications were in two main sectors: agriculture and structural pest control.

Agricultural Uses:

From the late 1940s until its ban on food crops in 1978, this compound was used extensively as a soil and foliar insecticide on a variety of crops, including corn and citrus[4][7][8]. It was effective against a broad spectrum of pests such as corn rootworm, wireworms, and cutworms. It was also used on lawns and gardens to control insects[8][9].

Termite Control:

The most significant and long-lasting application of this compound was as a termiticide[2][8]. It was injected into the soil around the foundations of buildings to create a chemical barrier against subterranean termites. This application method, known as a "soil barrier treatment," was the standard for termite control for many years[2]. It is estimated that over 30 million homes in the United States were treated with this compound for termite control[4][8].

Quantitative Data

The following tables summarize key quantitative data related to the production, usage, and environmental persistence of this compound.

Table 1: Estimated this compound Usage in the United States

| Time Period | Estimated Annual Usage (pounds) | Primary Applications |

| Mid-1970s | 9,500,000 | 35% Pest control (termites), 28% Agriculture (corn, citrus), 30% Home lawn & garden, 7% Turf & ornamentals |

| 1986 | 3,500,000 - 4,000,000 | Primarily termite control |

Table 2: Environmental Persistence of this compound

| Environmental Compartment | Half-life | Notes |

| Soil | 10 to 20 years | Persistence is greater in heavy, clayey, or organic soils.[4][10] |

| Indoor Air (post-treatment) | Can persist for many years | Volatilization from treated soil is a long-term source of indoor air contamination.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process involving a Diels-Alder reaction to form the intermediate chlordene (B1668713), followed by chlorination.[4]

Step 1: Synthesis of Chlordene via Diels-Alder Reaction

-

Reactants: Hexachlorocyclopentadiene (B6142220) (diene) and cyclopentadiene (B3395910) (dienophile).

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve hexachlorocyclopentadiene in a suitable solvent (e.g., toluene).

-

Slowly add an equimolar amount of freshly distilled cyclopentadiene to the solution while stirring.

-

The reaction is exothermic; maintain the temperature below 40°C using a cooling bath.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

The solvent can be removed under reduced pressure to yield crude chlordene.

-

Step 2: Chlorination of Chlordene to this compound

-

Reactants: Chlordene and a chlorinating agent (e.g., sulfuryl chloride).

-

Catalyst: A Lewis acid catalyst such as aluminum chloride.

-

Procedure:

-

Dissolve the crude chlordene in a suitable solvent (e.g., carbon tetrachloride).

-

Add a catalytic amount of aluminum chloride to the solution.

-

Slowly add sulfuryl chloride to the reaction mixture while stirring. The reaction will evolve gas (sulfur dioxide and hydrogen chloride).

-

Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and wash it with water, followed by a dilute sodium bicarbonate solution, and then water again to remove any remaining acid and catalyst.

-

Dry the organic layer over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure to obtain technical grade this compound as a viscous, amber-colored liquid.

-

Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 423)

This protocol outlines a method for assessing the acute oral toxicity of this compound in rats.

-

Test Animals: Healthy, young adult female Wistar rats (8-12 weeks old), nulliparous and non-pregnant.

-

Housing: Animals are housed in small groups (up to 5) in polycarbonate cages with appropriate bedding. Environmental conditions are maintained at 22 ± 3°C with a relative humidity of 30-70% and a 12-hour light/dark cycle.

-

Diet: Standard laboratory rodent diet and water are provided ad libitum, except for a fasting period before dosing.

-

Procedure:

-

Fasting: Food is withheld for at least 16 hours before administration of the test substance; water remains available.

-

Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., corn oil). The concentration is adjusted to provide the desired dose in a volume not exceeding 1 mL/100g of body weight.

-

Dose Administration: A single dose of the this compound solution is administered to each rat by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior), and body weight changes. Observations are made frequently on the day of dosing and at least once daily for 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Analysis of this compound Residues in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the extraction and quantification of this compound from soil samples.

-

Sample Preparation and Extraction:

-

Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris.

-

Weigh 10 g of the homogenized soil into a beaker.

-

Add 10 g of anhydrous sodium sulfate and mix thoroughly to absorb any residual moisture.

-

Transfer the mixture to a Soxhlet extraction thimble.

-

Extract the sample for 8-12 hours with 150 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone.

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

-

Cleanup:

-

Pass the concentrated extract through a Florisil column for cleanup to remove interfering co-extractives.

-

Elute the this compound from the column with a mixture of diethyl ether and hexane.

-

Concentrate the eluate to a final volume of 1 mL.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless injection at 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for characteristic this compound fragment ions.

-

Quantification: Use an external standard calibration curve prepared from certified this compound standards.

-

Toxicological Profile and Signaling Pathways

The primary mechanism of this compound's neurotoxicity is its interaction with the central nervous system.

Mechanism of Action:

This compound acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA)A receptor . GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.

This compound and its metabolites bind to a site within the chloride channel of the GABAA receptor, physically blocking the channel and preventing the influx of chloride ions, even when GABA is bound to the receptor. This inhibition of the inhibitory signal leads to hyperexcitability of the nervous system, which can manifest as tremors, convulsions, and in severe cases, death[11][12][13].

Conclusion

This compound's history serves as a critical case study in the development and regulation of pesticides. Its effectiveness as an insecticide was undeniable, leading to its widespread use for several decades. However, its environmental persistence and toxicological properties, particularly its disruption of the GABAergic system, ultimately necessitated its removal from the market. This technical guide has provided a detailed overview of this compound's historical applications, quantitative usage data, and key experimental methodologies. The provided diagrams and protocols are intended to serve as a valuable resource for researchers and professionals in understanding the legacy and impact of this significant environmental contaminant. The lessons learned from the this compound era continue to inform modern pesticide development and risk assessment, emphasizing the importance of considering long-term environmental and health consequences.

References

- 1. US2598561A - Method for production of this compound - Google Patents [patents.google.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Oxythis compound, animal metabolite of this compound: isolation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation method of self-degraded coated this compound pesticide (2015) | Lei Siyu [scispace.com]

- 7. air.unimi.it [air.unimi.it]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport Mechanisms of Chlordane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordane is a persistent organochlorine pesticide that was widely used for agricultural and residential purposes from 1948 until its ban in the United States in 1988.[1][2][3] Technical-grade this compound is not a single compound but a complex mixture of over 140 related chlorinated hydrocarbons, with the primary components being cis-chlordane (B41515) (α-chlordane) and trans-chlordane (B41516) (γ-chlordane), along with heptachlor (B41519) and nonachlor isomers.[4][5] Due to its chemical stability, low water solubility, and high lipophilicity, this compound is highly persistent in the environment, prone to bioaccumulation in food chains, and subject to long-range atmospheric transport.[2][6][7][8] Understanding its environmental fate and transport is critical for assessing the long-term risks to ecosystems and human health. This guide provides a detailed overview of the core mechanisms governing the environmental distribution and transformation of this compound.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely dictated by its physicochemical properties. As a complex mixture, the properties of technical this compound can vary, though the characteristics of its main components provide a strong indication of its environmental fate.[4] Key properties are summarized in Table 1. This compound's low water solubility and high octanol-water partition coefficient (log Kow) indicate its strong tendency to partition from aqueous phases into organic media, such as soil organic matter and biological tissues.[1][9] Its moderate vapor pressure and Henry's Law constant suggest that volatilization from soil and water surfaces is a significant environmental transport pathway.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C10H6Cl8 | [10] |

| Molecular Weight | 409.78 g/mol | [11] |

| Physical State | Viscous, amber-colored liquid (Technical Grade) | [1][12] |

| Water Solubility | 0.056 mg/L at 25°C | [9] |

| Vapor Pressure | 9.75 x 10-6 mm Hg at 25°C | [1] |

| Log Octanol-Water Partition Coefficient (Kow) | 6.16 | [1] |

| Henry's Law Constant | 4.86 x 10-5 atm·m3/mol at 25°C | [1] |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | > 105 mL/g | [9] |

Environmental Fate and Transport Mechanisms

This compound released into the environment undergoes a complex series of transport and transformation processes that determine its ultimate fate. These processes include partitioning between air, water, soil, and biota, as well as degradation through biological, chemical, and photochemical pathways.

Partitioning and Transport

This compound exhibits very strong adsorption to soil and sediment particles, particularly those with high organic carbon content.[13] This is quantified by its high organic carbon-water partition coefficient (Koc) of over 100,000 mL/g, which classifies it as immobile in soil.[1][9] Field studies have confirmed this, showing that the majority of this compound residues (85-90%) remain in the top few inches of soil even years after application.[1] Leaching into groundwater is generally not a significant pathway, although it has been detected at low levels in some groundwater samples, potentially due to preferential flow paths or co-solvents.[6][8][12]

Despite its low vapor pressure, volatilization is a primary mechanism for the dissipation of this compound from soil and water surfaces into the atmosphere.[7][12] The rate of volatilization is influenced by factors such as soil moisture, temperature, and air movement.[7] From moist soil, as much as 50% of applied this compound can be lost within 60 hours.[1] In aquatic systems, the volatilization half-life from a model river is estimated to be around 42 hours.[1] However, this process is significantly attenuated by this compound's strong adsorption to suspended solids and sediment, which can sequester the compound and reduce its availability for transfer to the atmosphere.[1][14]

Once volatilized into the atmosphere, this compound can be transported over vast distances.[7] It exists predominantly in the vapor phase in the air.[7] This long-range transport is responsible for the presence of this compound in remote ecosystems like the Arctic, far from its original sources.[7][15][16][17] Atmospheric deposition, both wet (in rain and snow) and dry, serves to transfer this compound from the atmosphere back to terrestrial and aquatic environments.[7]

Bioaccumulation and Bioconcentration

This compound's high lipophilicity (indicated by a high log Kow) and resistance to metabolic degradation lead to its significant accumulation in the fatty tissues of living organisms.[2][6] This process, known as bioaccumulation, includes uptake from the surrounding environment (bioconcentration) and from dietary sources.

-

Bioconcentration Factor (BCF): This is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, assuming water is the only source of exposure.[18][19]

-

Bioaccumulation Factor (BAF): This is a broader measure that includes uptake from all sources, including food, water, and sediment.[18]

For highly hydrophobic compounds like this compound, the BAF can be significantly higher than the BCF. This compound is known to bioconcentrate in both marine and freshwater species, with reported BCFs ranging from 3,000 to 12,000 in some aquatic organisms.[7] This accumulation potential means that this compound can biomagnify up the food chain, reaching its highest concentrations in top predators.

Table 2: Bioaccumulation and Bioconcentration Data for this compound

| Organism/System | Parameter | Value | Reference(s) |

| Aquatic Organisms | Bioconcentration Factor (BCF) | 3,000 - 12,000 | [7] |

| Fish (General) | Bioconcentration Factor (BCF) | > 105 (for DDT, similar to this compound) | [9] |

| Bacteria (Various species) | Bioconcentration Ratio | 10 - 55,900 | [20] |

| Rats (Feeding Study) | Accumulation in Fat | 3-fold higher than in feed | [6] |

Transformation Processes

This compound is highly resistant to degradation, but it does undergo slow transformation in the environment through biological, photochemical, and, to a lesser extent, chemical processes.

Biotransformation

Microbial degradation of this compound in soil and sediment is a very slow process.[6] Its half-life in soil is highly variable, with estimates ranging from one to as long as 20 years, depending on environmental conditions like soil type, temperature, and microbial activity.[2][5][6][8][12][21]

In animals, this compound is metabolized primarily in the liver through oxidation and hydroxylation reactions, often mediated by cytochrome P450 enzymes.[6][22] Key metabolic pathways include:

-

Epoxidation: Formation of oxythis compound (B150180), a stable and toxic metabolite that is the predominant this compound-related residue found in biota.[6][22]

-

Hydroxylation: The addition of hydroxyl (-OH) groups to form metabolites like 3-hydroxythis compound.[5][22][23]

-

Dehydrochlorination: The removal of hydrogen and chlorine atoms, which can lead to the formation of heptachlor, another toxic pesticide.[5]

Certain microorganisms, particularly wood-rot fungi, have demonstrated the ability to degrade this compound.[23][24] Fungi from the genus Phlebia can transform trans-chlordane into various hydroxylated metabolites, indicating that hydroxylation is a key step in its fungal metabolism.[23][24]

Phototransformation

In the atmosphere, this compound is subject to degradation by sunlight (photolysis) and reaction with hydroxyl radicals.[3][7][14] The atmospheric half-life due to reaction with hydroxyl radicals is estimated to be about six hours, making this a dominant removal process in the air.[3][25] Trans-chlordane degrades more readily via photolysis than cis-chlordane.[14] Phototransformation can produce photoisomers that may be more toxic than the parent compounds.[25] In aquatic systems, direct photolysis is not considered a significant degradation pathway.[12]

Table 3: Environmental Half-Life of this compound

| Environmental Compartment | Half-Life | Conditions/Notes | Reference(s) |